1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene
Overview
Description
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene is an organic compound with the molecular formula C8H6BrF3Cl2. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and three fluorine atoms attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene typically involves the reaction of 3,5-dichlorobenzene with 1-bromo-2,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different products, such as the removal of halogen atoms.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of halogenated organic compounds with biological systems.
Medicine: Research is conducted to explore its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene involves its interaction with molecular targets in biological systems. The presence of halogen atoms in the compound allows it to interact with various enzymes and receptors, affecting their activity and function. The specific pathways involved depend on the biological system being studied.
Comparison with Similar Compounds
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the chlorine atoms present in this compound, resulting in different chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethylbenzene: This compound has a chlorine atom instead of a bromine atom, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and makes it suitable for various research applications.
Properties
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)4-1-5(10)3-6(11)2-4/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCJPCOBAJCKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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